6-fluoro-1-methyl-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
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Description
6-fluoro-1-methyl-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a fluorine atom, a methyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-methyl-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the quinoline core: This is achieved through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones.
Introduction of the oxadiazole ring: This step involves the reaction of the quinoline intermediate with appropriate nitrile oxides or hydrazides under controlled conditions.
Addition of the morpholine ring: This is typically done through nucleophilic substitution reactions using morpholine and suitable leaving groups.
Properties
IUPAC Name |
6-fluoro-1-methyl-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-morpholin-4-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-14-3-5-15(6-4-14)23-25-22(26-31-23)17-13-27(2)19-12-20(28-7-9-30-10-8-28)18(24)11-16(19)21(17)29/h11-15H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAQUACPJZKKEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C2=NC(=NO2)C3=CN(C4=CC(=C(C=C4C3=O)F)N5CCOCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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